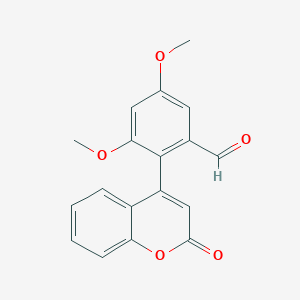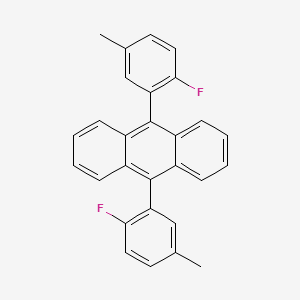
9,10-Bis(2-fluoro-5-methylphenyl)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Bis(2-fluoro-5-methylphenyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the substitution of two fluorine atoms and two methyl groups on the phenyl rings attached to the 9 and 10 positions of the anthracene core. Anthracene derivatives are known for their photophysical properties, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(2-fluoro-5-methylphenyl)anthracene typically involves the Suzuki cross-coupling reaction. This reaction is performed between 9,10-dibromoanthracene and 2-fluoro-5-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
9,10-Bis(2-fluoro-5-methylphenyl)anthracene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
9,10-Bis(2-fluoro-5-methylphenyl)anthracene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of photophysical properties and their effects on biological systems.
Medicine: Investigated for potential use in photodynamic therapy and as fluorescent probes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism by which 9,10-Bis(2-fluoro-5-methylphenyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes. The molecular targets and pathways involved include interactions with light and energy transfer processes.
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Bis(phenylethynyl)anthracene: Exhibits strong fluorescence and is used in chemiluminescence research.
9,10-Dimethylanthracene: Has a high fluorescence quantum yield and is used in triplet–triplet annihilation upconversion systems.
Uniqueness
9,10-Bis(2-fluoro-5-methylphenyl)anthracene is unique due to the presence of fluorine atoms, which can enhance its photophysical properties and stability. The methyl groups also contribute to its distinct chemical behavior compared to other anthracene derivatives.
属性
CAS 编号 |
816453-36-8 |
|---|---|
分子式 |
C28H20F2 |
分子量 |
394.5 g/mol |
IUPAC 名称 |
9,10-bis(2-fluoro-5-methylphenyl)anthracene |
InChI |
InChI=1S/C28H20F2/c1-17-11-13-25(29)23(15-17)27-19-7-3-5-9-21(19)28(22-10-6-4-8-20(22)27)24-16-18(2)12-14-26(24)30/h3-16H,1-2H3 |
InChI 键 |
MZSMXVKTLJRHIH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)F)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=C(C=CC(=C5)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]-](/img/structure/B12518909.png)
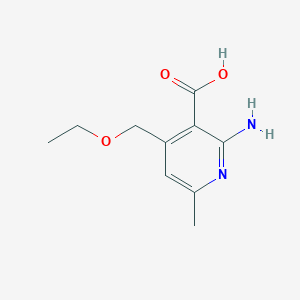
![Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]-](/img/structure/B12518916.png)

![2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12518928.png)
![N-[(2-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518933.png)
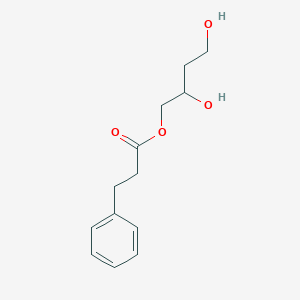
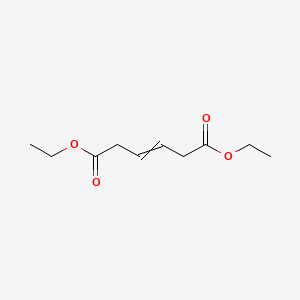
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid](/img/structure/B12518966.png)

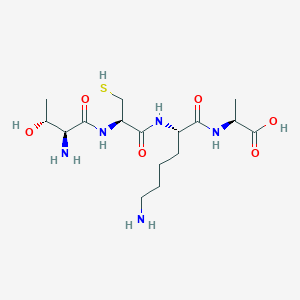
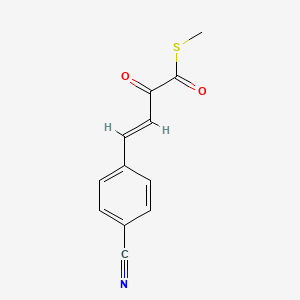
![[(4S,5S)-5-(Aminomethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B12518984.png)
